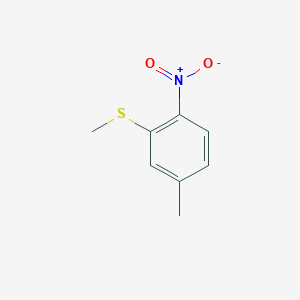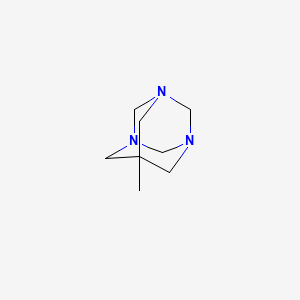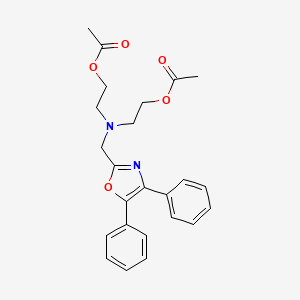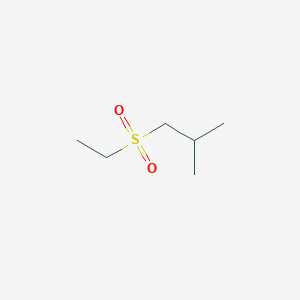![molecular formula C8H11NO3 B14677089 N-[(2-Methylidenecyclopropyl)acetyl]glycine CAS No. 38561-70-5](/img/structure/B14677089.png)
N-[(2-Methylidenecyclopropyl)acetyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Methylidenecyclopropyl)acetyl]glycine is a derivative of glycine, an amino acid. This compound is notable for its unique structure, which includes a cyclopropyl ring with a methylene group and an acetyl group attached to the glycine backbone. Its chemical formula is C7H11NO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(2-Methylidenecyclopropyl)acetyl]glycine can be synthesized through various methods. One common approach involves the reaction of glycine with acetic anhydride in the presence of a catalyst. The reaction typically occurs in a solvent such as benzene or glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Methylidenecyclopropyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Methylidenecyclopropyl)acetyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(2-Methylidenecyclopropyl)acetyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It is metabolized to form various intermediates, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group attached.
N-Acetylcysteine: Another derivative of an amino acid, used for its antioxidant properties.
N-Acetylaspartic acid: Involved in the metabolism of aspartic acid.
Uniqueness
N-[(2-Methylidenecyclopropyl)acetyl]glycine is unique due to its cyclopropyl ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38561-70-5 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-[[2-(2-methylidenecyclopropyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-6(5)3-7(10)9-4-8(11)12/h6H,1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
LDJSYWQWBURRTI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC1CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



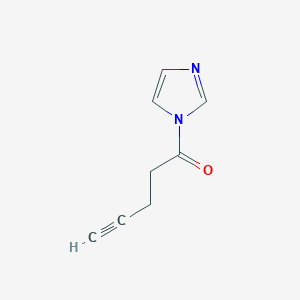
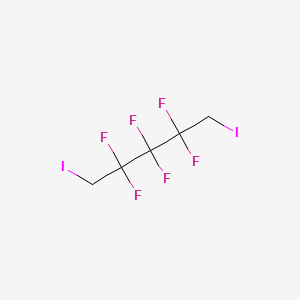
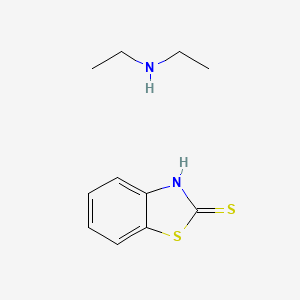
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
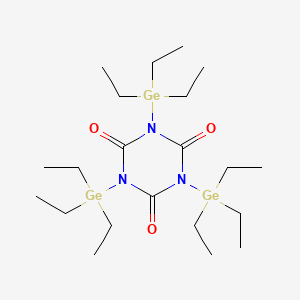
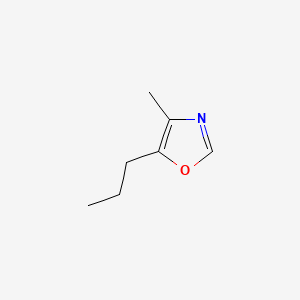
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

